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Compound of Interest

4-Dimethylamino-2,2,6,6-
Compound Name: o
tetramethylpiperidine

Cat. No.: B1594365

An In-Depth Technical Guide to the Physicochemical Properties of 4-Dimethylamino-2,2,6,6-
tetramethylpiperidine

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties,
analytical characterization, and handling of 4-Dimethylamino-2,2,6,6-tetramethylpiperidine
(CAS No. 32327-90-5). As a sterically hindered amine, this compound presents unique
characteristics that are valuable to researchers and drug development professionals. This
document consolidates critical data on its molecular structure, core physical properties,
spectroscopic signatures, and reactivity. Furthermore, it offers field-proven experimental
protocols for its analysis and outlines essential safety and handling procedures to ensure its
proper use in a laboratory setting.

Introduction

4-Dimethylamino-2,2,6,6-tetramethylpiperidine is a substituted heterocyclic amine
characterized by a piperidine ring with four methyl groups at the C2 and C6 positions, adjacent
to the ring nitrogen, and a dimethylamino group at the C4 position. This specific substitution
pattern classifies it as a sterically hindered amine. The bulky methyl groups sterically shield the
secondary amine, significantly diminishing its nucleophilicity while preserving its basicity. This
property makes it and its parent compound, 2,2,6,6-tetramethylpiperidine (TMP), highly
valuable as non-nucleophilic bases in organic synthesis.[1][2]
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The presence of the additional dimethylamino group at the C4 position introduces another
basic center and modifies the compound's polarity and solubility profile compared to TMP. This
dual-functionality makes it a versatile building block in medicinal chemistry and materials
science. It is used in general chemical synthesis and has applications in the study of self-
aggregating supramolecules.[3] Understanding its fundamental physicochemical properties is
paramount for its effective application, from designing reaction conditions to developing robust
analytical methods for quality control in drug development pipelines.

Molecular and Structural Attributes

The foundational characteristics of a chemical compound are defined by its structure and
molecular identity. These identifiers are crucial for regulatory compliance, literature searches,
and accurate documentation.

Identifier Value Source
CAS Number 32327-90-5 [4][5]
Molecular Formula C11H24aN:2 [31141[5]
Molecular Weight 184.32 g/mol [41[5]
IUPAC Name 22,66 [6]

hexamethylpiperidin-4-amine

N,N,2,2,6,6-Hexamethyl-4-
Synonyms o ] [5]
piperidinamine

LRAJIZNKBMCWJE-
InChl Key [5]
UHFFFAOYSA-N

Canonical SMILES CN(C)C1CC(C)(C)NC(C)(C)C1

Structure:

A simplified 2D representation of the molecular structure.

Core Physicochemical Properties

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.scbt.com/p/4-dimethylamino-2-2-6-6-tetramethylpiperidine-32327-90-5
https://m.chemicalbook.com/ProductChemicalPropertiesCB0181747_EN.htm
https://www.echemi.com/produce/pr25030424583-4-dimethylamino-2-2-6-6-tetramethylpiperidine.html
https://www.scbt.com/p/4-dimethylamino-2-2-6-6-tetramethylpiperidine-32327-90-5
https://m.chemicalbook.com/ProductChemicalPropertiesCB0181747_EN.htm
https://www.echemi.com/produce/pr25030424583-4-dimethylamino-2-2-6-6-tetramethylpiperidine.html
https://m.chemicalbook.com/ProductChemicalPropertiesCB0181747_EN.htm
https://www.echemi.com/produce/pr25030424583-4-dimethylamino-2-2-6-6-tetramethylpiperidine.html
https://buildingblock.bocsci.com/product/4-dimethylamino-2-2-6-6-cas-32327-90-5-313358.html
https://www.echemi.com/produce/pr25030424583-4-dimethylamino-2-2-6-6-tetramethylpiperidine.html
https://www.echemi.com/produce/pr25030424583-4-dimethylamino-2-2-6-6-tetramethylpiperidine.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1594365?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

The physical properties of a compound dictate its behavior in various environments and are
critical for designing experimental conditions, purification strategies, and formulation
development.

Property Value Source(s)
Appearance Colorless to light yellow liquid [11[2]
Boiling Point 213.5 £ 8.0 °C (Predicted) [415]
Density 0.88 £ 0.1 g/cm3 (Predicted) [4][5]
Refractive Index (n20/D) 1.4641 (lit.) [415]

pKa 10.83 + 0.10 (Predicted) [4115]

Flash Point 49 °C (120.2 °F) - closed cup

LogP (XLogP3) 2.186 [5]

Polar Surface Area (PSA) 15.27 A2 [5]

The predicted pKa of ~10.83 suggests that the compound is a moderately strong base,
comparable to other secondary amines.[4][5] Its LogP value indicates moderate lipophilicity,
suggesting good solubility in organic solvents and limited solubility in water.

Spectroscopic and Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous confirmation of
molecular structure and the assessment of purity.

Mass Spectrometry (MS)

Mass spectrometry is the cornerstone for confirming molecular weight. For 4-Dimethylamino-
2,2,6,6-tetramethylpiperidine, a high-resolution mass spectrometry (HRMS) analysis is
expected to show a protonated molecular ion [M+H]* at m/z 185.2018, corresponding to the
formula Ci1H2sN2*. Standard electron ionization (ElI) GC-MS would show the molecular ion
[M]* at m/z 184.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule.

* 'H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's
symmetry. Key signals would include:

o Asinglet integrating to 12 protons for the four magnetically equivalent methyl groups at C2
and C6.

o A singlet integrating to 6 protons for the two equivalent methyl groups of the
dimethylamino moiety.

o Multiplets corresponding to the axial and equatorial protons on the C3 and C5 carbons of
the piperidine ring.

o A broad singlet for the N-H proton of the secondary amine, which may exchange with D20.

e 13C NMR: The carbon NMR spectrum will confirm the carbon skeleton. Distinct signals are
expected for the quaternary carbons at C2 and C6, the methyl carbons attached to them, the
CHz2 carbons at C3 and C5, the CH carbon at C4, and the N-methyl carbons.

Reactivity and Stability Profile
Basicity and Reactivity

The defining characteristic of this molecule is its nature as a sterically hindered, non-
nucleophilic base. The four methyl groups at the a-positions to the ring nitrogen create a
sterically crowded environment. This bulkiness prevents the nitrogen's lone pair from
participating in nucleophilic attack (e.g., Sn2 reactions) but allows it to function effectively as a
Brognsted-Lowry base, abstracting protons. This property is highly desirable in elimination
reactions (e.g., E2) where it can deprotonate a substrate without the risk of competing
substitution side reactions.

Stability and Storage

The compound is stable under normal laboratory conditions.[7] However, it is incompatible with
strong oxidizing agents and strong acids.[7] For long-term storage, it should be kept in a tightly
sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[7][8]
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Safety and Handling

Proper handling is crucial due to the compound's hazardous properties. It is classified as a
flammable liquid and can cause skin, eye, and respiratory irritation.[9]

GHS Hazard Information Details Source

GHSO02 (Flame), GHS07

Pictograms )
(Exclamation Mark)

Signal Word Warning
H226: Flammable liquid and
vapor.H315: Causes skin

Hazard Statements irritation.H319: Causes serious  [9]

eye irritation.H335: May cause

respiratory irritation.

P210: Keep away from
heat/sparks/open flames.P261:
Avoid breathing vapors.P280:
Wear protective gloves/eye

_ protection.P305+P351+P338:

Precautionary Statements ) ) 9]

IF IN EYES: Rinse cautiously
with water for several minutes.
Remove contact lenses, if
present and easy to do.

Continue rinsing.

Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles,
chemical-resistant gloves (e.g., nitrile), and a lab coat. All work should be conducted in a well-
ventilated chemical fume hood.[8]

First Aid Measures:

 In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and
consult a physician.[8]

 In case of skin contact: Wash off with soap and plenty of water.[8]
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« If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[8]
e If swallowed: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[8]

Experimental Protocols

The following protocols are representative workflows for the analytical characterization of 4-
Dimethylamino-2,2,6,6-tetramethylpiperidine.

Protocol: Purity Assessment by LC-MS

Causality: This method is chosen for its ability to separate the target compound from non-
volatile impurities and provide simultaneous confirmation of identity via mass-to-charge ratio,
making it a robust quality control tool.

o Standard and Sample Preparation:
o Prepare a stock solution of the reference standard at 1 mg/mL in methanol.
o Prepare a sample solution of the material to be tested at 1 mg/mL in methanol.

o Create a working solution for injection by diluting the sample solution to 50 pug/mL with a
50:50 mixture of water and acetonitrile.

e LC Conditions:

[¢]

Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 um particle size.
o Mobile Phase A: 0.1% Formic Acid in Water.
o Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

o Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 4 min, hold for 1 min, return
to 5% B and re-equilibrate for 1.5 min.

o Flow Rate: 0.4 mL/min.

o Column Temperature: 40 °C.
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o Injection Volume: 2 pL.

e MS Conditions:

o lonization Mode: Electrospray lonization, Positive (ESI+).

o Scan Range:m/z 50-500.

o Data Acquisition: Monitor for the protonated molecular ion [M+H]* at m/z 185.2.

o Data Analysis:

o Integrate the peak area of the main component in the chromatogram.

o Calculate purity by dividing the main peak area by the total area of all peaks (Area %
method). The retention time and mass spectrum should match that of the reference
standard.
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Caption: Workflow for Purity Assessment by LC-MS.
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Conclusion

4-Dimethylamino-2,2,6,6-tetramethylpiperidine is a valuable chemical entity with a distinct
set of physicochemical properties defined by its sterically hindered amine structure. Its non-
nucleophilic basicity, moderate lipophilicity, and well-defined analytical profile make it a
versatile tool for researchers in organic synthesis and drug development. Adherence to the
safety and handling guidelines outlined in this document is essential for its responsible and
effective use. The provided data and protocols serve as a foundational resource for scientists
and professionals working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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